N-[(1-Benzyl-5-oxopyrrolidin-3-YL)methyl]acetamide
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Overview
Description
N-[(1-Benzyl-5-oxopyrrolidin-3-YL)methyl]acetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Benzyl-5-oxopyrrolidin-3-YL)methyl]acetamide typically involves the reaction of benzylamine with acetic anhydride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrrolidine ring. The reaction conditions often include heating and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Benzyl-5-oxopyrrolidin-3-YL)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound N-oxide, while reduction can produce N-[(1-Benzyl-5-oxopyrrolidin-3-YL)methyl]amine .
Scientific Research Applications
N-[(1-Benzyl-5-oxopyrrolidin-3-YL)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(1-Benzyl-5-oxopyrrolidin-3-YL)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Benzyl-5-oxopyrrolidin-3-YL)methyl]carbamate
- N-[(1-Benzyl-5-oxopyrrolidin-3-YL)methyl]formamide
- N-[(1-Benzyl-5-oxopyrrolidin-3-YL)methyl]propionamide
Uniqueness
N-[(1-Benzyl-5-oxopyrrolidin-3-YL)methyl]acetamide is unique due to its specific structural features, such as the presence of the acetamide group and the benzyl substitution on the pyrrolidine ring. These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11(17)15-8-13-7-14(18)16(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEAPPXNLDXRQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CC(=O)N(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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